4-(3-Butenyl)benzoic acid

Übersicht

Beschreibung

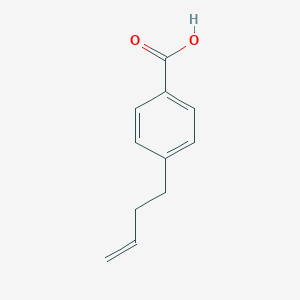

4-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a benzoic acid core substituted with a butenyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the electrophilic aromatic substitution of a benzoic acid derivative with a butenyl group. This reaction typically requires a strong electrophile and a catalyst to facilitate the substitution at the para position of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Butenyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The butenyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.

Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 4-(3-Carboxypropyl)benzoic acid.

Reduction: 4-(3-Butyl)benzoic acid.

Substitution: 4-(3-Butenyl)-2-nitrobenzoic acid, 4-(3-Butenyl)-2-chlorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-Cancer Properties

Recent studies have indicated that 4-(3-butenyl)benzoic acid exhibits anti-cancer properties. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study published in the Journal of Antibiotics highlighted the compound's efficacy as a cell cycle inhibitor, suggesting its potential use in cancer therapeutics .

Drug Development

The compound's structural characteristics allow it to serve as a scaffold for the development of new pharmaceuticals. Its derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial effects. The ability to modify the butenyl group opens avenues for synthesizing analogs with enhanced pharmacological profiles .

Material Science Applications

Polymer Chemistry

this compound can be utilized in the synthesis of polymers and copolymers. Its unsaturated side chain allows for incorporation into polymer matrices through radical polymerization techniques. This property is particularly useful in developing materials with specific mechanical and thermal properties. For example, it can be used to create thermosetting resins that exhibit improved durability and resistance to environmental degradation .

Coatings and Adhesives

The compound has potential applications in formulating coatings and adhesives that require strong adhesion properties and chemical resistance. The incorporation of this compound into coating formulations can enhance performance characteristics, making them suitable for industrial applications where durability is critical .

Agricultural Applications

Plant Growth Regulators

Emerging research suggests that this compound may function as a plant growth regulator. Its application in agriculture could promote growth and improve crop yields by influencing metabolic pathways within plants. Studies are ongoing to elucidate its mechanism of action and optimal application rates .

Pesticide Development

The compound's structural features may also lend themselves to the development of new pesticide formulations. By modifying its structure, researchers aim to create agrochemicals that are more effective against pests while being environmentally friendly .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(3-Butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The butenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Methyl-2-butenyl)benzoic acid: Similar structure with a methyl group on the butenyl chain.

4-(3-Butyl)benzoic acid: Saturated alkyl chain instead of a double bond.

4-(3-Carboxypropyl)benzoic acid: Oxidized form of the butenyl group.

Uniqueness

4-(3-Butenyl)benzoic acid is unique due to its unsaturated butenyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and makes it a valuable compound for various research applications .

Biologische Aktivität

4-(3-Butenyl)benzoic acid, also known as a derivative of benzoic acid, has garnered interest in the scientific community for its potential biological activities. This article synthesizes current research findings, including biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHO and features a butenyl side chain at the para position of the benzoic acid structure. The compound is characterized by its ability to interact with various biological targets, influencing cellular processes through diverse mechanisms.

1. Enzyme Interaction

Research indicates that benzoic acid derivatives can interact with enzymes such as cyclooxygenases and cathepsins, which are involved in inflammatory responses and protein degradation pathways. For instance, this compound has been shown to inhibit cyclooxygenase activity, thereby reducing the production of pro-inflammatory mediators .

2. Cellular Pathways

The compound influences key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression related to antioxidant defenses and cellular metabolism. Additionally, it has been observed to enhance the activity of antioxidant enzymes like superoxide dismutase and catalase, contributing to cellular protection against oxidative stress.

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .

Anticancer Effects

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit cell cycle progression in cancer cell lines such as HeLa cells. The mechanism involves upregulation of p21(WAF1), a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant. By inhibiting cyclooxygenases and modulating inflammatory cytokine production, it can reduce inflammation in various experimental models .

Study on Antioxidant Activity

A study evaluated the effects of this compound on oxidative stress markers in human foreskin fibroblasts. The results showed that treatment with this compound significantly increased the expression of antioxidant genes and enhanced the activity of key antioxidant enzymes at concentrations ranging from 1 to 10 µg/mL without cytotoxic effects .

In Vivo Studies

In animal models, varying dosages of this compound revealed a dose-dependent response in terms of its protective effects against oxidative stress and inflammation. Low doses enhanced antioxidant defenses while higher doses were associated with toxicity indicators such as liver damage .

Summary of Research Findings

Eigenschaften

IUPAC Name |

4-but-3-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXPMRFSNMSKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597640 | |

| Record name | 4-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-35-1 | |

| Record name | 4-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(but-3-en-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.